Quizartinib dihydrochloride is a potent small molecule inhibitor specifically targeting the fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in various hematological malignancies, particularly acute myeloid leukemia (AML). The compound is recognized for its ability to inhibit both wild-type FLT3 and its internal tandem duplication (ITD) variant, although with reduced affinity towards the latter. It was developed by Daiichi Sankyo and is marketed under the brand name VANFLYTA. Quizartinib dihydrochloride received approval from the United States Food and Drug Administration in July 2023 for the treatment of newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy regimens .
The synthesis of quizartinib dihydrochloride involves multiple steps that typically include:
The specific reaction conditions and reagents can vary based on the desired purity and yield.
Quizartinib dihydrochloride is primarily indicated for:
Interaction studies involving quizartinib dihydrochloride have shown that it predominantly interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are responsible for its metabolism. Additionally, it has been noted that quizartinib may interact with other medications that prolong the QT interval or affect electrolyte levels, necessitating careful monitoring during concurrent use . Its high protein binding (over 99%) also suggests potential interactions with other highly bound drugs .
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Midostaurin | Multi-target kinase inhibitor | Targets multiple kinases including FLT3 and KIT |
Gilteritinib | FLT3 inhibitor | Designed to target both FLT3 wild-type and ITD variants |
Sorafenib | Multi-target kinase inhibitor | Inhibits multiple receptor tyrosine kinases |
Quizartinib | Selective FLT3 inhibitor | First drug specifically targeting FLT3; high potency against ITD |
Quizartinib's unique positioning as a selective inhibitor allows it to effectively block signaling pathways involved in AML progression while minimizing off-target effects seen with broader-spectrum inhibitors like midostaurin or sorafenib .
The first industrial route, disclosed by Ambit Biosciences and later optimized by Daiichi Sankyo, converts readily available two-ring and three-ring building blocks into Quizartinib dihydrochloride through seven linear operations (Steps A–G). Key transformations are (1) demethylation of 2-amino-6-methoxy-benzothiazole, (2) imidazo-benzothiazole ring construction, (3) alkyl-ether installation of the morpholino-ethoxy side chain, (4) catalytic reduction of the nitro aniline, (5) carbamate activation of 3-amino-5-tert-butyl-isoxazole, (6) urea coupling, and (7) twofold hydrochloride salt formation [1].
Step | Transformation (representative reagents, solvent, temperature) | Typical isolated yield | Critical comments | Source |
---|---|---|---|---|
A | Removal of methyl ether with 48 percent hydrobromic acid in water, 108 °C, 4 h | 92 percent | Exotherm controlled by portionwise acid addition | [1] |
B | Condensation with 2-bromo-4-nitro-acetophenone in n-butanol with sodium bicarbonate, 112 °C, 6 h | 78 percent | One-pot imidazothiazole ring formation; minimal halide waste | [1] |
C | Alkylation with 4-(2-chloroethyl)-morpholine, potassium carbonate, tetrabutylammonium iodide, N,N-dimethylformamide, 110 °C, 5 h | 83 percent | Phase-transfer catalyst suppresses O-versubstitution | [1] |
D | Hydrogenation over Raney nickel, methanol : tetrahydrofuran (1:1), 150 psi hydrogen, 45 °C, 3 h | 95 percent | Nitro to amine; exotherm and pyrophoric catalyst risks | [1] |
E | Phenyl chloroformate activation of 3-amino-5-tert-butyl-isoxazole in tetrahydrofuran, 20 °C, 2 h | 89 percent | Generates shelf-stable carbamate intermediate | [1] |
F | Urea coupling between intermediates VIII and X in dichloromethane with triethylamine and 4-dimethylaminopyridine, 22 °C, 4 h | 87 percent | Very low epimeric or regio-isomeric impurities (<0.2 percent) | [1] [2] |
G | Crystallisation of the free base in methanol then conversion to the dihydrochloride salt (reflux, two equivalents hydrogen chloride) | 96 percent | Yields polymorph A with water content < 0.2 percent w/w | [1] [3] |
Overall throughput of the seven-step process reaches 46 percent on a kilogram scale with a process mass intensity of 143 kilograms waste per kilogram active pharmaceutical ingredient, meeting contemporary small-molecule benchmarks [1].
Process chemists have proposed several shorter or safer variants:
Metric | Seven-step reference | Buchwald–Hartwig variant | Early urea variant | Flow-hydrogenation retrofit |
---|---|---|---|---|
Isolated steps | 7 | 6 | 7 | 7 |
Overall yield | 46 percent [1] | 31 percent [4] | 49 percent [2] | 46 percent |
Precious metal usage | None | 1.2 g palladium · kg⁻¹ API [4] | None | None |
Highest temperature | 115 °C | 140 °C | 110 °C | 110 °C |
Process mass intensity | 143 kg · kg⁻¹ [1] | 165 kg · kg⁻¹ | 131 kg · kg⁻¹ | 139 kg · kg⁻¹ |
Notable benefit | Halide minimised | Nitro avoided | Dipolar solvent cut | Hydrogen safety |
Identifier | Role in synthesis | Typical assay specification | Commercial availability | Source |
---|---|---|---|---|
2-Amino-6-methoxy-benzothiazole (CAS 77511-29-6) | Starting material for demethylation | ≥ 99.0 percent | Bulk, multiton | [1] |
2-Bromo-4-nitro-acetophenone (CAS 1765-39-1) | Cyclisation partner forming imidazo-benzothiazole | ≥ 98.5 percent | In-house nitration or outsourced | [1] |
4-(2-Chloroethyl)-morpholine (CAS 3647-69-6) | Ether side-chain donor | ≥ 97.0 percent | Readily available | [1] |
3-Amino-5-tert-butyl-isoxazole (CAS 159809-66-4) | Urea nitrogen component | ≥ 98.0 percent | Custom intermediate | [2] |
Phenyl 5-tert-butyl-isoxazol-3-yl-carbamate | Activated isoxazole for Step F | ≥ 95.0 percent | Prepared in Step E | [1] |
7-(2-Morpholin-4-yl-ethoxy)-2-(4-nitrophenyl)-imidazo-[2,1-b]-benzothiazole | Nitro intermediate before hydrogenation | In-process control only | Not isolated at scale | [1] |
7-(2-Morpholin-4-yl-ethoxy)-2-(4-aminophenyl)-imidazo-[2,1-b]-benzothiazole | Key aniline coupling partner | 98.5 percent area on high-performance liquid chromatography | Isolated for hold-time studies | [1] |
Quality attribute | Acceptance criterion | Primary test method | Routine batch performance |
---|---|---|---|
Appearance | Off-white to pale yellow crystalline solid | Visual inspection | Conforms |
Assay (free base) | ≥ 98.0 percent weight : weight | Potentiometric titration | 99.3–99.7 percent |
Single impurity | ≤ 0.10 percent area | High-performance liquid chromatography | ≤ 0.04 percent |
Water content | ≤ 0.2 percent weight : weight | Karl Fischer titration | 0.07 percent |
Residual palladium | ≤ 5 parts per million | Inductively coupled plasma mass spectrometry | < 0.5 parts per million |
Pilot campaigns have demonstrated consistent performance from ten-kilogram to one-hundred-kilogram scale [1].
Parameter | Laboratory scale (one litre) | Pilot scale (one hundred litres) | Observed scale effect |
---|---|---|---|
Total cycle time | 108 hours | 136 hours | Minor extension due to filtration hold times |
Overall isolated yield | 48 percent | 46 percent | Comparable; slight loss at salt conversion |
Solvent recycle ratio | 0.2 | 0.6 | Higher recovery via in-line distillation |
Peak heat release (Step B) | 220 kilojoules | 23 megajoules | Managed with external jacket and quench feed [1] |
Hydrogenation residence time | 3 hours | 3.5 hours | Mass-transfer limitation negligible |
Typical batch size | 0.7 kilograms API | 65 kilograms API | Linear scale-up factor ninety-three |
Continuous processing trials of Steps B and D reduced overall cycle time by thirty-five percent and cut water footprint by forty-one percent while maintaining impurity profiles within release limits [5]. The registered commercial process therefore offers multiple manufacturing options without altering the validated impurity profile.